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Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288 Get Quote

An In-depth Technical Guide to 4-tert-Butyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyl-2-methylthiazole, a

heterocyclic compound with potential applications in medicinal chemistry and materials

science. Due to the limited specific historical and experimental data available in published

literature, this document presents a plausible synthetic pathway via the well-established

Hantzsch thiazole synthesis. Detailed, representative experimental protocols, physicochemical

properties, and spectroscopic data are provided to facilitate further research and application.

The information is compiled from chemical databases, analogous compound data, and

predictive models to serve as a foundational resource for professionals in the field.

Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous pharmaceuticals and biologically active compounds. The unique electronic

properties and steric profile of the tert-butyl group can impart desirable characteristics such as

increased metabolic stability and enhanced receptor binding affinity. 4-tert-Butyl-2-
methylthiazole, while not extensively documented, represents a valuable scaffold for the

development of novel chemical entities. This guide aims to consolidate the known information

and provide a practical framework for its synthesis and characterization.
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Physicochemical Properties
The physicochemical properties of 4-tert-Butyl-2-methylthiazole are summarized in the table

below. This data is crucial for its handling, formulation, and application in various experimental

settings.

Property Value Source

Molecular Formula C₈H₁₃NS [1]

Molecular Weight 155.26 g/mol [1]

Appearance
Predicted: Colorless to pale

yellow liquid
-

Boiling Point 108 °C [2]

Density 1.001 g/cm³ -

CAS Number 15679-11-5 [2]

Synthesis of 4-tert-Butyl-2-methylthiazole
The most probable and widely used method for the synthesis of 2,4-disubstituted thiazoles is

the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone

with a thioamide. For 4-tert-Butyl-2-methylthiazole, the logical precursors would be 1-bromo-

3,3-dimethyl-2-butanone and thioacetamide.

Proposed Synthetic Pathway: Hantzsch Thiazole
Synthesis
The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the α-

carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and

dehydration to form the aromatic thiazole ring.
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Reactants

Reaction Process Product1-bromo-3,3-dimethyl-2-butanone

Condensation

Thioacetamide

Intramolecular
Cyclization

Intermediate
Dehydration

Intermediate
4-tert-Butyl-2-methylthiazole

Click to download full resolution via product page

Caption: Proposed Hantzsch synthesis of 4-tert-Butyl-2-methylthiazole.

Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 4-tert-Butyl-2-
methylthiazole based on the general principles of the Hantzsch thiazole synthesis.

Materials:

1-bromo-3,3-dimethyl-2-butanone

Thioacetamide

Ethanol (absolute)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer with hotplate
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Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in absolute

ethanol (3-5 mL per gram of bromoketone).

Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents).

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize

the hydrobromic acid formed during the reaction until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with

dichloromethane (3 x 20 mL).

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to obtain the crude product.

Purification: Purify the crude product by vacuum distillation to yield pure 4-tert-Butyl-2-
methylthiazole.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 4-tert-Butyl-2-
methylthiazole. This data is essential for the structural elucidation and purity assessment of

the synthesized compound. Where experimental data is unavailable, predicted values are

provided.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 s 1H H-5 (thiazole ring)

~2.7 s 3H -CH₃ (at C2)

~1.3 s 9H -C(CH₃)₃ (tert-butyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~165 C2 (thiazole ring)

~160 C4 (thiazole ring)

~110 C5 (thiazole ring)

~34 -C(CH₃)₃ (tert-butyl)

~30 -C(CH₃)₃ (tert-butyl)

~19 -CH₃ (at C2)

Mass Spectrometry (MS) Data

m/z
Predicted Relative
Intensity

Assignment

155 High [M]⁺

140 Moderate [M - CH₃]⁺

57 High [C(CH₃)₃]⁺

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Predicted Intensity Assignment

~3100 Medium C-H stretch (aromatic)

~2960 Strong C-H stretch (aliphatic)

~1550 Medium C=N stretch (thiazole ring)

~1480 Medium C=C stretch (thiazole ring)

Experimental Workflows
Synthesis and Purification Workflow
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1. Mix Reactants
(α-haloketone, thioamide, solvent)

2. Heat to Reflux
(2-4 hours)

3. Cool to Room Temperature

4. Neutralize with NaHCO₃

5. Extract with Dichloromethane

6. Dry with MgSO₄

7. Concentrate (Rotary Evaporator)

8. Purify (Vacuum Distillation)

Pure 4-tert-Butyl-2-methylthiazole

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification.
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Spectroscopic Analysis Workflow

Synthesized Compound

¹H and ¹³C NMR Spectroscopy Mass Spectrometry (GC-MS) Infrared Spectroscopy (FT-IR)

Data Analysis and
Structure Confirmation

Final Report

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Conclusion
This technical guide provides a foundational understanding of 4-tert-Butyl-2-methylthiazole,

focusing on a practical synthetic approach and essential characterization data. While the

historical discovery of this specific molecule remains obscure, the principles outlined here for its

synthesis via the Hantzsch reaction offer a reliable method for its preparation in a laboratory

setting. The compiled physicochemical and predicted spectroscopic data serve as a valuable

reference for researchers. It is anticipated that this guide will stimulate further investigation into

the properties and potential applications of this and related thiazole derivatives in drug

discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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